2-phenyl-2-(phenylsulfanyl)-N,N-di(prop-2-en-1-yl)acetamide
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Overview
Description
- This compound is intriguing due to its diverse applications and unique structure.
2-phenyl-2-(phenylsulfanyl)-N,N-di(prop-2-en-1-yl)acetamide: is a chemical compound with a complex structure. Let’s break it down:
Preparation Methods
Synthesis: One common method involves the Grignard reaction between phenylmagnesium bromide and acetone. The resulting Grignard reagent reacts with allyl bromide to form the desired compound.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity due to its unique structure.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications, but its reactivity makes it interesting for fine chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. It could interact with enzymes, receptors, or cellular pathways due to its diverse functional groups.
Comparison with Similar Compounds
Uniqueness: The combination of an acetamide, allyl groups, and a phenylsulfanyl moiety is relatively rare.
Similar Compounds: While no direct analogs exist, related compounds include other acetamides, allyl derivatives, and phenylsulfanyl-containing molecules.
Properties
Molecular Formula |
C20H21NOS |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-phenyl-2-phenylsulfanyl-N,N-bis(prop-2-enyl)acetamide |
InChI |
InChI=1S/C20H21NOS/c1-3-15-21(16-4-2)20(22)19(17-11-7-5-8-12-17)23-18-13-9-6-10-14-18/h3-14,19H,1-2,15-16H2 |
InChI Key |
LCMDZYKFUMUFKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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